Dose-Dependent Antagonism of Angiotensin II-Induced Vasoconstriction in Human Forearm Vasculature
In a placebo-controlled clinical study, oral administration of Elisartan (HN-65021) produced a dose-dependent inhibition of angiotensin II-induced vasoconstriction in the human forearm. The effect was quantified as the reduction in mean blood flow decrease caused by a 100 pmol/min angiotensin II infusion [1]. While a direct head-to-head comparator is absent from this dataset, the results establish a quantitative baseline for Elisartan's pharmacodynamic activity in humans.
| Evidence Dimension | Percent reduction in angiotensin II-induced decrease in forearm blood flow (Ang II dose: 100 pmol/min) |
|---|---|
| Target Compound Data | Placebo: 63.1 ± 3.2% decrease; 5 mg Elisartan: 49.9 ± 4.3% decrease; 10 mg Elisartan: 50.7 ± 3.5% decrease; 100 mg Elisartan: 36.4 ± 2.8% decrease. |
| Comparator Or Baseline | Placebo (63.1 ± 3.2% decrease) |
| Quantified Difference | Dose-dependent inhibition: 5 mg (13.2 percentage point reduction), 10 mg (12.4 percentage point reduction), 100 mg (26.7 percentage point reduction) compared to placebo. |
| Conditions | Human forearm blood flow (venous occlusion plethysmography) in 8 healthy male volunteers; measurements taken 2 hours post-dose. |
Why This Matters
This data provides a verified, dose-dependent pharmacodynamic benchmark in human subjects, essential for designing studies that require precise control over AT1 receptor blockade.
- [1] Cockcroft, J. R., Sciberras, D. G., Goldberg, M. R., & Ritter, J. M. (1995). The effect of HN-65021 on responses to angiotensin II in human forearm vasculature. British Journal of Clinical Pharmacology, 40(6), 591–593. View Source
